(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
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Description
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
The compound (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, due to its structural similarity with thiazole-based compounds, may have potential anticancer applications. Research has shown that thiazole derivatives exhibit significant anticancer activities against various cancer cell lines. For instance, a study by Ravinaik et al. (2021) synthesized a series of substituted benzamides with thiazole moieties, demonstrating moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These findings suggest that thiazole derivatives, including potentially (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, could be explored further for their anticancer properties (Ravinaik et al., 2021).
Antimicrobial Activity
The structural features of thiazole compounds have also been associated with antimicrobial activities. While specific studies on (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide may not be available, analogous thiazole derivatives have demonstrated effectiveness against various microbial strains. For example, Narayana et al. (2004) synthesized thiazole benzamides that were evaluated for antifungal activity, highlighting the potential of thiazole moieties in combating fungal infections. This suggests that compounds like (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide could be investigated for their antimicrobial efficacy (Narayana et al., 2004).
Environmental Applications
Thiazole-based compounds have also been explored for environmental applications, such as the removal of heavy metals from industrial wastes. Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent using a thiazole derivative, demonstrating its effectiveness in removing Zn2+ and Cd2+ ions from industrial wastes. This research indicates the potential for thiazole derivatives, including compounds like (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, to contribute to environmental remediation efforts (Zargoosh et al., 2015).
properties
IUPAC Name |
4-tert-butyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-6-13-24-18-12-7-15(2)14-19(18)26-21(24)23-20(25)16-8-10-17(11-9-16)22(3,4)5/h6-12,14H,1,13H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUVOUZHVPBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide |
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